![molecular formula C10H18F3N3O4 B604925 1,1,1-Trifluoroethyl-PEG4-azide CAS No. 1817735-35-5](/img/structure/B604925.png)
1,1,1-Trifluoroethyl-PEG4-azide
Overview
Description
1,1,1-Trifluoroethyl-PEG4-azide is a polyethylene glycol (PEG) derivative containing a trifluoroethyl moiety and an azide functional group . It serves as a PROTAC linker, specifically designed for the synthesis of proteolysis-targeting chimeras (PROTACs) .
Molecular Structure Analysis
The molecular structure of 1,1,1-Trifluoroethyl-PEG4-azide consists of a PEG-based backbone with a trifluoroethyl moiety and an azide functional group . The molecular weight is 301.26 g/mol, and the molecular formula is C10H18F3N3O4 .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,1,1-Trifluoroethyl-PEG4-azide include a molecular weight of 301.26 g/mol and a molecular formula of C10H18F3N3O4 . It is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs .Scientific Research Applications
Click Chemistry
“1,1,1-Trifluoroethyl-PEG4-azide” contains an azide group that enables Click Chemistry . Click Chemistry is a type of chemical reaction that is characterized by its efficiency, specificity, and versatility, making it a powerful tool in the field of synthetic chemistry .
Solubility Enhancement
The hydrophilic PEG spacer in “1,1,1-Trifluoroethyl-PEG4-azide” increases solubility in aqueous media . This property is particularly useful in drug delivery systems, where improving the solubility of therapeutic agents can enhance their bioavailability .
Protein Modification
The trifluoroethyl group in “1,1,1-Trifluoroethyl-PEG4-azide” is used to react with lysine and other primary amine groups in proteins . This allows for the modification of proteins, which can be useful in various research applications, such as the study of protein function and structure .
Antibody Modification
Similar to protein modification, “1,1,1-Trifluoroethyl-PEG4-azide” can also be used for antibody modification . This can be useful in the development of antibody-drug conjugates, a class of therapeutics that combine the specificity of antibodies with the potency of cytotoxic drugs .
Surface Modification
“1,1,1-Trifluoroethyl-PEG4-azide” can be used to modify various molecules and surfaces . This can be useful in a variety of fields, including materials science and bioengineering .
PROTAC Linker
“1,1,1-Trifluoroethyl-PEG4-azide” serves as a PROTAC linker . PROTACs (Proteolysis-Targeting Chimeras) are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation . This can be particularly useful in the field of drug discovery, especially for “undruggable” targets .
Mechanism of Action
Target of Action
The primary targets of 1,1,1-Trifluoroethyl-PEG4-azide are proteins, antibodies, and other molecules and surfaces that contain lysine and other primary amine groups . The trifluoroethyl group in the compound is used to react with these targets .
Mode of Action
1,1,1-Trifluoroethyl-PEG4-azide is a crosslinker containing an azide group and a trifluoroethyl group . The azide group enables Click Chemistry, a powerful tool for bioconjugation, including the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction . This reaction can occur with molecules containing alkyne groups . Additionally, strain-promoted alkyne-azide cycloaddition (SPAAC) can occur with molecules containing DBCO or BCN groups .
Biochemical Pathways
The compound plays a crucial role in the synthesis of proteolysis-targeting chimeras (PROTACs) . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Pharmacokinetics
The hydrophilic peg spacer in the compound is known to increase solubility in aqueous media , which could potentially enhance its bioavailability.
Result of Action
The result of the action of 1,1,1-Trifluoroethyl-PEG4-azide is the selective degradation of target proteins via the ubiquitin-proteasome system . This is achieved through the synthesis of PROTACs, which can have significant implications in targeted therapy .
Action Environment
It’s worth noting that the compound’s solubility in aqueous media suggests that it may be well-suited for environments with a significant water component .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]-1,1,1-trifluoroethane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18F3N3O4/c11-10(12,13)9-20-8-7-19-6-5-18-4-3-17-2-1-15-16-14/h1-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHMFBNPYALGJKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCC(F)(F)F)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18F3N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1-Trifluoroethyl-PEG4-azide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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